molecular formula C16H16N2O3S B11785780 6-(4-Ethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid

6-(4-Ethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid

Cat. No.: B11785780
M. Wt: 316.4 g/mol
InChI Key: XUIACUDNDSSAKC-UHFFFAOYSA-N
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Description

6-(4-Ethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound that features a unique structure combining an imidazole ring fused with a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Ethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves the condensation of 4-ethoxy-2-methylbenzaldehyde with 2-aminothiazole, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the imidazole and thiazole rings.

    Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Products include carboxylic acids, ketones, and aldehydes.

    Reduction: Products include alcohols and aldehydes.

    Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives, nitro compounds, and sulfonic acids.

Scientific Research Applications

6-(4-Ethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-(4-Ethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

  • 6-(4-Bromo-phenyl)-imidazo[2,1-b]thiazole-3-yl-acetic acid
  • 4-tert-butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine

Comparison: Compared to similar compounds, 6-(4-Ethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid exhibits unique properties due to the presence of the ethoxy and methyl groups. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

6-(4-ethoxy-2-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

InChI

InChI=1S/C16H16N2O3S/c1-4-21-11-5-6-12(9(2)7-11)13-8-18-10(3)14(15(19)20)22-16(18)17-13/h5-8H,4H2,1-3H3,(H,19,20)

InChI Key

XUIACUDNDSSAKC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CN3C(=C(SC3=N2)C(=O)O)C)C

Origin of Product

United States

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